molecular formula C26H24F2N2O3S B2583098 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 892761-49-8

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2583098
CAS No.: 892761-49-8
M. Wt: 482.55
InChI Key: KCYDKVNMYQWGRX-UHFFFAOYSA-N
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Description

This compound is a fluorinated quinolinone derivative characterized by a unique substitution pattern:

  • Position 6: A fluorine atom, enhancing metabolic stability and electronic effects.
  • Position 7: A diethylamino group, which may influence solubility and basicity.
  • Position 1: A 3-fluorophenylmethyl substituent, modulating lipophilicity and π-π stacking interactions.

Quinolinone derivatives are often explored for kinase inhibition, antimicrobial activity, or CNS-targeted applications due to their planar aromatic structure and tunable substituents. However, the specific biological profile of this compound remains unelucidated in publicly available literature.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F2N2O3S/c1-3-29(4-2)24-15-23-21(14-22(24)28)26(31)25(34(32,33)20-11-6-5-7-12-20)17-30(23)16-18-9-8-10-19(27)13-18/h5-15,17H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYDKVNMYQWGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps. One common approach is the condensation of 3-fluorobenzaldehyde with diethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 2-fluoroaniline in the presence of a suitable catalyst to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. The compound binds to the enzyme’s active site, preventing it from performing its function, thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table highlights key structural and functional differences between the target compound and related quinolinone derivatives:

Position/Property Target Compound Compound Compound Compound
Position 3 Substituent Benzenesulfonyl 3,5-Dimethylbenzenesulfonyl 3-Chlorobenzenesulfonyl (N,4-Dimethylphenyl)sulfonamido
Position 6 Fluorine Fluorine Fluorine Chlorine
Position 7 Substituent Diethylamino Morpholinyl Diethylamino Carboxylate ester
Position 1 Substituent 3-Fluorophenylmethyl Propyl 4-Methylbenzyl Cyclopropyl + acetamidoethylbenzyl
Hypothesized Lipophilicity Moderate (fluorine reduces logP; diethylamino increases solubility) High (3,5-dimethyl group increases logP) Moderate (chlorine and methylbenzyl balance logP) Variable (cyclopropyl and carboxylate may reduce logP)
Potential Applications Kinase inhibition (diethylamino as a basic group) Antimicrobial (morpholinyl enhances membrane penetration) Anticancer (chlorine enhances halogen bonding) Antibacterial (carboxylate mimics β-lactam structures)

Key Research Findings and Inferences

a. Sulfonyl Group Variations

  • Target vs. : The 3,5-dimethylbenzenesulfonyl group in increases steric hindrance compared to the unsubstituted benzenesulfonyl group in the target compound. This may reduce binding affinity in crowded enzymatic pockets but improve selectivity .
  • Target vs.

b. Amino Group at Position 7

  • The diethylamino group (target and ) provides stronger basicity (pKa ~10–11) than the morpholinyl group (pKa ~7–8) in , which could influence solubility and cellular uptake .

c. Fluorine Substitution

  • The 6-fluoro substituent in the target compound and –2 compounds enhances metabolic stability by resisting oxidative degradation. However, ’s 6-chloro substitution may offer stronger σ-hole interactions in halogen-bonding scenarios .

d. N1 Substituent Effects

  • The 3-fluorophenylmethyl group in the target compound likely improves blood-brain barrier penetration compared to ’s propyl or ’s 4-methylbenzyl groups due to increased aromaticity and fluorophilicity .

Biological Activity

The compound 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline family, which has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C₁₈H₁₈F₂N₂O₂S
  • Molecular Weight: 358.41 g/mol

The compound features a dihydroquinoline core substituted with a benzenesulfonyl group and a diethylamino moiety, which are critical for its biological activity.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties, particularly against influenza viruses. These compounds act as inhibitors of hemagglutinin (HA), an essential protein for viral entry into host cells. The inhibition of HA can prevent the virus from infecting cells, making these compounds potential candidates for antiviral therapies .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. Notably, compounds in this class have shown efficacy against human cancer cell lines, including non-small cell lung cancer (A549) and breast cancer cells. For instance, a related study demonstrated that certain derivatives exhibited IC₅₀ values in the micromolar range against A549 cells, indicating potent antiproliferative activity .

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AA5493.14 ± 0.29Induces apoptosis via mitochondrial pathway
Compound BMCF-7 (breast cancer)0.46 ± 0.02Caspase-3 activation leading to programmed cell death

The mechanism of action for the anticancer effects involves the induction of apoptosis through mitochondrial pathways and the activation of caspase enzymes. The modulation of apoptosis-related proteins such as Bcl-2 and Bax has been observed, where a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax levels correlate with enhanced apoptosis in cancer cells .

Case Studies

Case Study 1: Influenza Treatment
In a preclinical study, compounds structurally related to this compound were tested for their ability to inhibit influenza virus replication in vitro. Results indicated that these compounds significantly reduced viral titers compared to controls, suggesting their potential use in prophylactic or therapeutic settings against influenza .

Case Study 2: Cancer Cell Inhibition
A series of synthesized derivatives were evaluated against various cancer cell lines. The most potent derivative demonstrated an IC₅₀ value lower than that of standard chemotherapeutics like 5-fluorouracil, indicating superior efficacy in inhibiting cell proliferation and inducing apoptosis .

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